Equilin benzoate
Overview
Description
Equilin benzoate is a derivative of Equilin, an estrogenic steroid produced by horses . It is found in high concentrations in the urine of pregnant mares . Equilin is a component of Premarin (conjugated estrogens), a mixture of the water-soluble salts of sulfate esters from estrone, equilin, 17 alpha-dihydroequilin, and other related steroids .
Molecular Structure Analysis
The molecular structure of Equilin benzoate is represented by the chemical formula C25H24O3 . It has a molecular weight of 372.46 .Physical And Chemical Properties Analysis
Equilin benzoate is a solid substance with an optical activity of [α]22/D +225°, c = 1 in chloroform . Its melting point is between 193-196°C .Scientific Research Applications
Pharmacokinetics and Transcriptional Effects
A study conducted by Olsvik et al. (2008) investigated the pharmacokinetics and transcriptional effects of emamectin benzoate, a drug related to equilin benzoate, on Atlantic salmon. The study focused on the concentrations of the drug in liver, muscle, and skin, and assessed how it affects Atlantic salmon transcription in the liver. They observed modest effects on transcriptional levels and suggested that the medication may produce a temporary oxidative stress response in liver tissues Olsvik et al., 2008.
Toxic Effects on Male Rats
El-Sheikh and Galal (2015) evaluated the toxic effects of emamectin benzoate on male rats. The study showed significant impacts on various physiological parameters, including a decrease in body weight, blood cell count, and alterations in liver enzyme levels. This research highlights the potential toxic effects of compounds similar to equilin benzoate, which could be relevant in understanding its safety and efficacy El-Sheikh & Galal, 2015.
Impacts on Aquatic Environment
A study by Song et al. (2016) focused on the effects of emamectin benzoate on Daphnia magna, a freshwater crustacean. This research is pertinent as it explores the broader environmental impacts of benzoate compounds, such as equilin benzoate, particularly on non-target aquatic organisms. The findings indicate the potential for hazards to nontarget crustaceans, which could inform environmental risk assessments Song et al., 2016.
Neurobehavioral Toxicity in Rats
Noshy and Azouz (2021) investigated the neurobehavioral toxic effects of emamectin benzoate in rats. They found adverse effects on behavioral, motor, and cognitive brain functions, highlighting the potential neurotoxicity of compounds related to equilin benzoate. This research could be significant in understanding the neurological implications of equilin benzoate use Noshy & Azouz, 2021.
Future Directions
Equilin is developed by the new generation of veterinarians . They follow the current developments in the field of equine nutrition and continuously innovate their products . This suggests that there could be ongoing research and development in the field of Equilin and its derivatives, including Equilin benzoate.
properties
IUPAC Name |
[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22H,7,11-14H2,1H3/t20-,22+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXFQXUDHNMOTI-KJWPAHLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975711 | |
Record name | 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Equilin benzoate | |
CAS RN |
6030-80-4 | |
Record name | Equilin, benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Equilin benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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